
N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-(3-ciano-4,5-difenilfuran-2-il)propanamida es un compuesto químico con la fórmula molecular C20H16N2O2 y un peso molecular de 316.363 g/mol . Este compuesto es conocido por su estructura única, que incluye un anillo de furano sustituido con grupos ciano y difenilo, lo que lo convierte en un tema de interés en diversos campos de la investigación científica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-ciano-4,5-difenilfuran-2-il)propanamida normalmente implica la cianoacetilación de aminas. Un método común incluye la reacción de aminas arilo o heterilo sustituidas con cianoacetatos alquilo en diferentes condiciones . Por ejemplo, el tratamiento directo de aminas con cianoacetato de metilo a temperatura ambiente o bajo calor puede producir los derivados de cianoacetamida deseados . Otro método implica reacciones sin disolventes, como la agitación de cianoacetato de etilo con aminas a temperaturas elevadas .
Métodos de producción industrial
Los métodos de producción industrial de N-(3-ciano-4,5-difenilfuran-2-il)propanamida no están bien documentados en la literatura disponible. los principios generales de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción, el uso de reactivos rentables y la garantía de altos rendimientos, serían aplicables.
Análisis De Reacciones Químicas
Tipos de reacciones
La N-(3-ciano-4,5-difenilfuran-2-il)propanamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el grupo ciano en una amina u otros grupos funcionales.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y nucleófilos para las reacciones de sustitución. Las condiciones de reacción varían según el producto deseado y la reacción específica que se esté realizando.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
La N-(3-ciano-4,5-difenilfuran-2-il)propanamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como precursor en la síntesis de varios compuestos heterocíclicos.
Medicina: La investigación sobre sus derivados puede conducir al desarrollo de nuevos agentes terapéuticos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de la N-(3-ciano-4,5-difenilfuran-2-il)propanamida implica su interacción con dianas moleculares y vías dentro de los sistemas biológicos. Los grupos ciano y difenilo juegan un papel crucial en su reactividad e interacción con enzimas o receptores. los estudios detallados sobre sus dianas moleculares y vías específicas son limitados.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a la N-(3-ciano-4,5-difenilfuran-2-il)propanamida incluyen:
- N-(3-ciano-4,5-difenil-2-furil)-2,2-dimetilpropanamida
- N-(3-ciano-4,5-difenil-2-furil)-3-(4-oxo-3(4H)-quinazolinil)propanamida
Unicidad
La N-(3-ciano-4,5-difenilfuran-2-il)propanamida es única debido a su patrón de sustitución específico en el anillo de furano, que confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C20H16N2O2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C20H16N2O2/c1-2-17(23)22-20-16(13-21)18(14-9-5-3-6-10-14)19(24-20)15-11-7-4-8-12-15/h3-12H,2H2,1H3,(H,22,23) |
Clave InChI |
VZAFXXQHFUEWRT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=C(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



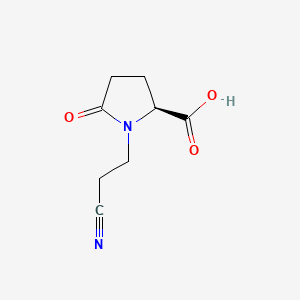

![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)
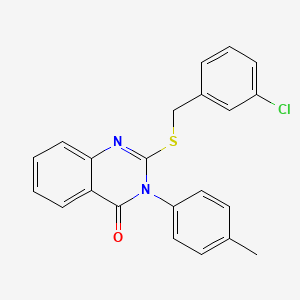
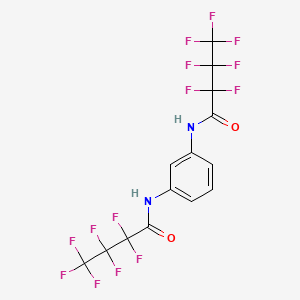
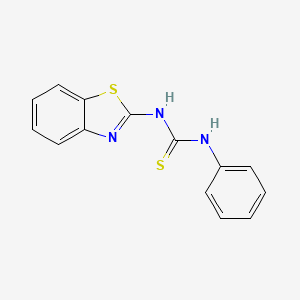
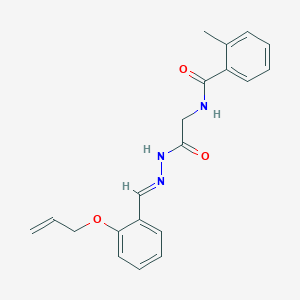
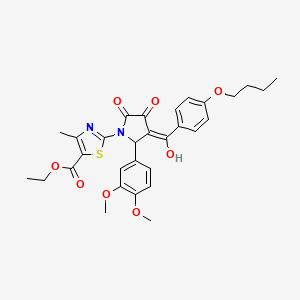
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)
![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)

![1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003273.png)

